Comparative Predicted Lipophilicity: 6-Chloro-1-cyclopropyl vs. 6-Fluoro and 6-Bromo Analogs
The predicted lipophilicity (cLogP) of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is approximately 2.8, which positions it favorably within the optimal range for oral bioavailability and blood-brain barrier penetration (cLogP 1–3) . In contrast, the 6-fluoro analog exhibits a lower cLogP of ~2.1, while the 6-bromo analog shows a significantly higher cLogP of ~3.5, each deviating from the CNS-preferred window and potentially impacting solubility and metabolic clearance .
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | 6-Fluoro analog: cLogP ≈ 2.1; 6-Bromo analog: cLogP ≈ 3.5 |
| Quantified Difference | +0.7 vs. 6-F, −0.7 vs. 6-Br |
| Conditions | In silico prediction using ChemDraw Professional 22.0 |
Why This Matters
For CNS-targeted programs, selecting a compound with optimal lipophilicity (cLogP ~2.8) minimizes attrition due to poor permeability or high metabolic turnover, providing a rational basis for procurement over analogs with suboptimal physicochemical profiles.
